molecular formula C9H9BrO2S B14792259 Ethyl 3-(4-bromothiophen-2-yl)prop-2-enoate

Ethyl 3-(4-bromothiophen-2-yl)prop-2-enoate

Cat. No.: B14792259
M. Wt: 261.14 g/mol
InChI Key: TWDQFDCXBLRQDR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromothiophen-2-yl)prop-2-enoate is an organic compound with the molecular formula C9H9BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-bromothiophen-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the bromination of thiophene, followed by the Heck reaction with ethyl acrylate. The reaction conditions typically include the use of a palladium catalyst, such as palladium acetate, and a base like triethylamine. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromothiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Ethyl 3-(4-bromothiophen-2-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromothiophen-2-yl)prop-2-enoate involves its interaction with molecular targets through various pathways. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Ethyl 3-(4-bromothiophen-2-yl)prop-2-enoate can be compared with other thiophene derivatives, such as:

  • Ethyl 3-(5-bromothiophen-2-yl)prop-2-enoate
  • Ethyl 3-(4-chlorothiophen-2-yl)prop-2-enoate
  • Ethyl 3-(4-methylthiophen-2-yl)prop-2-enoate

These compounds share similar chemical properties but differ in their substituents, which can influence their reactivity and applications. This compound is unique due to the presence of the bromine atom, which can be further functionalized through various chemical reactions .

Properties

IUPAC Name

ethyl 3-(4-bromothiophen-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDQFDCXBLRQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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